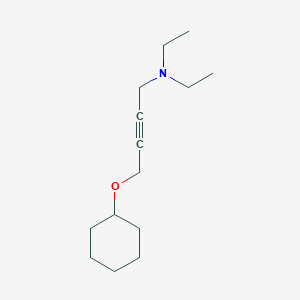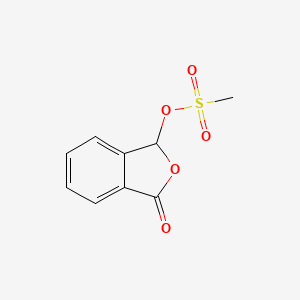
N,N'-Methylenebis(2-methylidenebutanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Methylenebis(2-methylidenebutanamide) is an organic compound known for its role as a crosslinking agent in polymer chemistry. This compound is characterized by its ability to form stable, intricate polymer networks, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-methylidenebutanamide) typically involves the reaction between acrylamide and formaldehyde in the presence of catalysts. Common catalysts used include copper (I) chloride and sulfuric acid . The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acidic conditions to form the final product . The synthesis can also be carried out using paraformaldehyde in 1,2-dichloroethane, resulting in the crystallization of the compound upon heating .
Industrial Production Methods
Industrial production of N,N’-Methylenebis(2-methylidenebutanamide) often employs similar synthetic routes but on a larger scale. The use of homogeneous and heterogeneous catalysts, such as Cu(II), Fe(II), Ni(II), and Pd(II), has been reported to achieve high yields of the compound . The process involves careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Methylenebis(2-methylidenebutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reactions with nucleophiles are often carried out under basic conditions to facilitate the addition across the vinyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products depending on the nucleophile involved .
Applications De Recherche Scientifique
N,N’-Methylenebis(2-methylidenebutanamide) has a wide range of applications in scientific research, including:
Medicine: It plays a role in the development of drug delivery systems and biomedical devices.
Mécanisme D'action
The mechanism of action of N,N’-Methylenebis(2-methylidenebutanamide) involves its ability to form crosslinks between polymer chains. This crosslinking capability is due to the presence of two acrylamide groups linked by a methylene bridge, which allows the compound to create stable, three-dimensional polymer networks . These networks are crucial for the compound’s applications in gel-based technologies and other fields.
Comparaison Avec Des Composés Similaires
N,N’-Methylenebis(2-methylidenebutanamide) can be compared with other similar compounds, such as:
N,N’-Methylenebisacrylamide: Both compounds serve as crosslinking agents in polymer chemistry, but N,N’-Methylenebis(2-methylidenebutanamide) has unique structural features that may offer different properties and applications.
N,N’-Ethylenebisacrylamide: Another crosslinking agent with a similar function but different molecular structure.
N,N’-Methylenebis(methacrylamide): Similar in function but with methacrylamide groups instead of acrylamide groups.
The uniqueness of N,N’-Methylenebis(2-methylidenebutanamide) lies in its specific molecular arrangement, which provides distinct crosslinking capabilities and stability in various applications .
Propriétés
Numéro CAS |
85947-62-2 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-methylidene-N-[(2-methylidenebutanoylamino)methyl]butanamide |
InChI |
InChI=1S/C11H18N2O2/c1-5-8(3)10(14)12-7-13-11(15)9(4)6-2/h3-7H2,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
WAIHIGGRKUDIBX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C(=O)NCNC(=O)C(=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
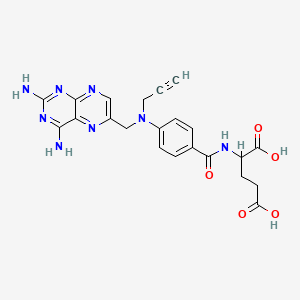

![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
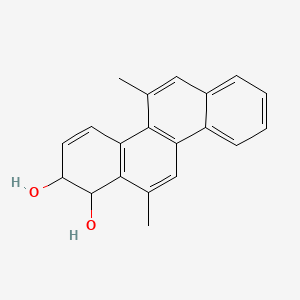

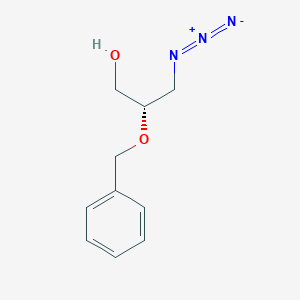
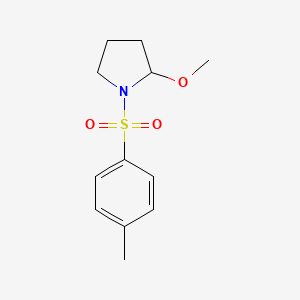
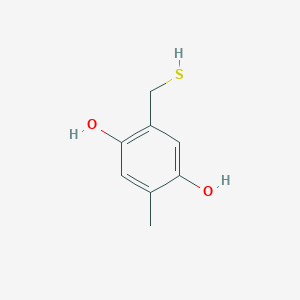
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
